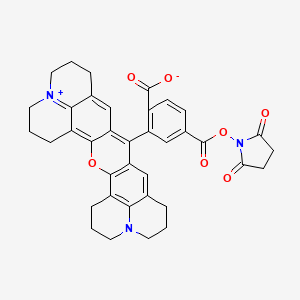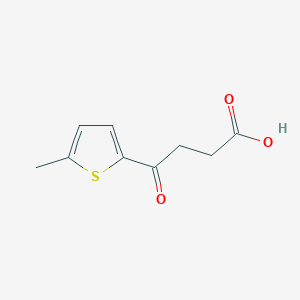
6-Carboxy-X-rhodamine N-succinimidyl ester
Overview
Description
6-Carboxy-X-rhodamine N-succinimidyl ester is a fluorescent dye widely used in scientific research. It is known for its ability to label oligonucleotides and is commonly used in automated DNA sequencing applications . The compound has a molecular formula of C37H33N3O7 and a molecular weight of 631.67 g/mol .
Mechanism of Action
Target of Action
The primary target of 6-Carboxy-X-rhodamine N-succinimidyl ester, also known as 6-ROX, SE, is oligonucleotides . Oligonucleotides are short DNA or RNA molecules that play crucial roles in various biological processes, including DNA sequencing and synthesis .
Mode of Action
6-ROX, SE is an amine-reactive form of carboxy-X-rhodamine . It interacts with its targets (oligonucleotides) through a process known as amine coupling . This interaction results in the formation of a stable linkage between the dye and the oligonucleotide, leading to the labeling of the oligonucleotide .
Biochemical Pathways
The primary biochemical pathway affected by 6-ROX, SE is the DNA sequencing process . The dye’s ability to label oligonucleotides allows for the visualization and identification of specific sequences within a DNA molecule . This contributes to our understanding of genetic information and can aid in various research and diagnostic applications .
Pharmacokinetics
Fluorescent dyes are generally characterized by their ability to absorb light at a specific wavelength and re-emit it at a longer wavelength . For 6-ROX, SE, the excitation and emission wavelengths are approximately 570 nm and 595 nm , respectively .
Result of Action
The result of 6-ROX, SE’s action is the fluorescent labeling of oligonucleotides . This labeling allows for the visualization of these molecules, facilitating their identification in DNA sequencing applications . The fluorescence of 6-ROX, SE can be detected using appropriate equipment, providing a practical method for tracking the presence and location of the labeled oligonucleotides .
Action Environment
The action of 6-ROX, SE can be influenced by various environmental factors. For instance, the compound is typically stored at -20°C and protected from light to maintain its stability . Additionally, the fluorescence properties of 6-ROX, SE can be affected by the pH of the environment, with optimal fluorescence observed at a pH of 8.0 .
Biochemical Analysis
Biochemical Properties
6-Carboxy-X-rhodamine N-succinimidyl ester plays a crucial role in biochemical reactions due to its amine-reactive succinimidyl ester group. This group reacts with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds . The compound is often used to label oligonucleotides and proteins, facilitating their detection and analysis in various biochemical assays . It interacts with enzymes, proteins, and other biomolecules primarily through covalent bonding, which ensures the stability and specificity of the labeling .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. When used to label proteins or nucleic acids, it can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The fluorescent properties of the compound allow researchers to track and visualize these changes in real-time, providing valuable insights into cellular dynamics and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with primary amines on biomolecules . This binding results in the formation of stable amide bonds, which can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, the fluorescent properties of the compound enable the detection of changes in gene expression and protein interactions, providing a comprehensive understanding of its molecular mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C and protected from light, but it can degrade over time, affecting its labeling efficiency and fluorescence intensity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and effective for labeling purposes . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve the desired labeling without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux and metabolite levels by altering enzyme activity and protein interactions . These changes can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, allowing for targeted labeling and analysis . The compound’s distribution can also influence its overall effectiveness and impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it enables precise labeling and analysis of specific cellular structures . Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-X-rhodamine N-succinimidyl ester typically involves the reaction of carboxy-X-rhodamine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-X-rhodamine N-succinimidyl ester primarily undergoes substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Primary amines, N-hydroxysuccinimide, dicyclohexylcarbodiimide
Conditions: Organic solvents (e.g., DMF), inert atmosphere, room temperature to slightly elevated temperatures
Major Products
The major products formed from these reactions are amide derivatives of 6-Carboxy-X-rhodamine, which are used for labeling proteins, nucleotides, and other biomolecules .
Scientific Research Applications
6-Carboxy-X-rhodamine N-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Commonly used for labeling oligonucleotides and proteins in fluorescence microscopy and flow cytometry
Medicine: Utilized in diagnostic assays and imaging techniques to track biological processes.
Industry: Employed in the development of fluorescent dyes and markers for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 5-Carboxy-X-rhodamine N-succinimidyl ester
- 5(6)-Carboxytetramethylrhodamine N-succinimidyl ester
- 6-Carboxyfluorescein N-succinimidyl ester
Uniqueness
6-Carboxy-X-rhodamine N-succinimidyl ester is unique due to its high fluorescence intensity and stability, making it particularly suitable for applications requiring long-term tracking and visualization .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(36(43)44)26(19-22)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWADUASJUMATIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701099130 | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216699-36-4 | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216699-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701099130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Carboxy-X-rhodamine N-succinimidyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-Carboxy-X-rhodamine, succinimidyl ester suitable for multiplexed bioanalysis?
A1: The research article highlights the use of 6-ROX, SE as one of the three organic luminophores incorporated into silica nanoparticles for multiplexed signaling in bioanalysis []. Its ability to emit light at a specific wavelength when excited makes it ideal for optical coding. This property, when combined with other luminophores like 5-fluorescein isothiocyanate (5-FITC) and 5-carboxyrhodamine 6G, succinimidyl ester (5-CR6G, SE) within the same nanoparticle, allows for the simultaneous detection of multiple targets using a single excitation wavelength []. This significantly enhances the efficiency and speed of bioanalysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)








